Synthesis Yield: 4,4-Dimethoxybut-1-yne (77–79%) vs. 4,4-Diethoxybut-1-yne (55–74%) via Organometallic Routes
The aluminum-mediated reaction of propargyl bromide with trimethyl orthoformate delivers 4,4-dimethoxybut-1-yne in 77–79% isolated yield after distillation, as reported in the optimized Organic Syntheses procedure [1]. In contrast, the corresponding diethyl acetal analog (4,4-diethoxybut-1-yne) was obtained in only 55% yield via the Grignard route with phenyl diethyl orthoformate and 74% yield using the organoaluminum method with acetyl diethyl orthoformate [1]. The dimethyl acetal synthesis therefore offers a 5–24 percentage-point yield advantage over the diethyl analog, depending on the route chosen for the latter.
| Evidence Dimension | Isolated synthesis yield (single-step organometallic route) |
|---|---|
| Target Compound Data | 77–79% (14.3–14.6 g from 25.1 g propargyl bromide; aluminum + trimethyl orthoformate) |
| Comparator Or Baseline | 4,4-Diethoxybut-1-yne: 55% (Grignard + phenyl diethyl orthoformate); 74% (organoaluminum + acetyl diethyl orthoformate) |
| Quantified Difference | +3 to +24 percentage points (absolute) in favor of the dimethyl acetal |
| Conditions | Single-step reaction; aluminum powder (1.5 equiv), HgCl₂ (0.5 mol%), Et₂O, −73 °C then aqueous workup; distillation at 75 mmHg (bp 62–67 °C) |
Why This Matters
For procurement planning, the higher and more reproducible yield of the dimethyl acetal route directly translates to lower raw material cost per gram of product and reduced waste streams in scale-up.
- [1] Deng, J.; Wang, Y.-P.; Danheiser, R. L. Synthesis of 4,4-Dimethoxybut-1-yne. Org. Synth. 2015, 92, 13–25. DOI: 10.15227/orgsyn.092.0013. View Source
